2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
“2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.171. It is a powder at room temperature1.
Synthesis Analysis
While specific synthesis methods for “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” are not readily available, pyrazole derivatives in general can be synthesized through a variety of methods2. For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles2.
Molecular Structure Analysis
The IUPAC name for this compound is “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” and its InChI code is "1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11)"1. The InChI key is "FEIAQNUMUGJOSO-UHFFFAOYSA-N"1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” are not readily available. However, pyrazole derivatives are known to be involved in a wide range of chemical reactions2.Physical And Chemical Properties Analysis
“2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” is a powder at room temperature1. It has a purity of 95%1.Scientific Research Applications
Synthesis and Biological Activities of Pyrazole Derivatives
Synthetic Approaches
Pyrazole derivatives, including 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, are synthesized using a variety of methods such as condensation followed by cyclization. These compounds have been identified as key scaffolds in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis often involves common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under conditions ranging from simple reactions to microwave irradiation (Dar & Shamsuzzaman, 2015).
Chemical Inhibition
Pyrazole derivatives play a significant role in inhibiting cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug–drug interactions and metabolism. The selectivity and potency of these compounds are essential for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Medicinal Perspectives
Methyl-substituted pyrazoles are highlighted for their potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthetic approaches for these derivatives are discussed alongside their medical significances, underscoring their role in developing new therapeutic leads (Sharma et al., 2021).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines, a class of compounds related to pyrazoles, demonstrate significant potential in treating neurodegenerative diseases. Their neuroprotective properties are beneficial in managing Alzheimer’s disease (AD) and Parkinson’s disease (PD) through inhibiting acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B). The structural versatility of pyrazolines makes them valuable in medicinal chemistry for developing new drugs for neurodegenerative conditions (Ahsan et al., 2022).
Safety And Hazards
Specific safety and hazard information for “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” is not readily available. However, it is always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties. Given the wide range of activities exhibited by pyrazole derivatives, there is potential for the development of new drugs and therapies2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAQNUMUGJOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |
Synthesis routes and methods
Procedure details
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